6-Fluorothymine

Übersicht

Beschreibung

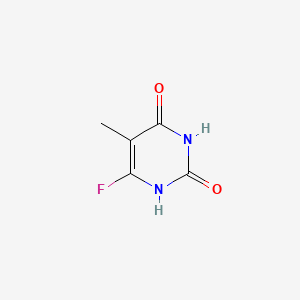

6-Fluorothymine is a fluorine-containing analogue of thymine, a pyrimidine nucleobase found in DNA. This compound is characterized by the substitution of a fluorine atom at the 6th position of the thymine molecule, resulting in unique chemical and biological properties. It is primarily used in scientific research due to its antiviral properties and its role as a precursor to other pharmacologically active compounds .

Vorbereitungsmethoden

The synthesis of 6-Fluorothymine involves several steps, typically starting with the fluorination of thymine. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride (XeF2) under controlled conditions. The reaction is usually carried out in an anhydrous solvent like acetonitrile at low temperatures to prevent decomposition.

Industrial production methods often involve the use of more scalable processes, such as the continuous flow synthesis, which allows for better control over reaction conditions and yields. This method can involve the use of automated systems to precisely control the addition of reagents and the temperature, ensuring consistent product quality .

Analyse Chemischer Reaktionen

6-Fluorothymine undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom at the 6th position can be displaced by nucleophiles, leading to the formation of various substituted derivatives.

Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield thymine and fluoride ions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 6-substituted thymine derivatives, which may have different biological activities.

Wissenschaftliche Forschungsanwendungen

Molecular Imaging in Oncology

One of the most significant applications of 6-Fluorothymine is its use as a radiotracer in positron emission tomography (PET) imaging. Specifically, 18F-fluorothymidine (18F-FLT), a radiolabeled form of fluorothymidine, has been extensively studied for its ability to assess tumor proliferation and monitor treatment response.

Case Studies

- Non-Small Cell Lung Cancer : A study involving patients with advanced non-small cell lung cancer (NSCLC) demonstrated that changes in 18F-FLT PET parameters could predict responses to anti-PD-1 therapy. The disease control rate was found to be 64%, with specific changes in total lesion proliferation (TLP) and standardized uptake values (SUV) indicating treatment efficacy .

- Diffuse Large B-Cell Lymphoma : Another study highlighted the predictive capabilities of 18F-FLT PET in assessing progression-free survival following chemoimmunotherapy for diffuse large B-cell lymphoma. It was shown to be an early and superior predictor compared to traditional imaging methods .

Cancer Treatment Monitoring

The ability to monitor treatment response is critical in oncology. This compound, through its radiolabeled form, serves as an effective tool for evaluating therapeutic efficacy.

Predictive Biomarker

Research indicates that changes in 18F-FLT uptake can serve as predictive biomarkers for treatment outcomes. For instance, significant decreases in TLP at two weeks post-treatment initiation were associated with non-progressive disease states, while increases indicated potential pseudoprogression .

Clinical Trials

Clinical trials are underway to further validate the use of 18F-FLT PET as a biomarker for various cancers. These studies aim to correlate imaging findings with clinical outcomes, thereby enhancing personalized treatment strategies .

Summary of Biological Activities

The biological activities associated with this compound and its derivatives can be summarized as follows:

Future Research Directions

Future research on this compound should focus on:

- Expanding Clinical Applications : Investigating its use across different cancer types beyond NSCLC and lymphoma.

- Combination Therapies : Exploring how 18F-FLT PET can be integrated with other imaging modalities or therapeutic approaches for comprehensive treatment monitoring.

- Longitudinal Studies : Conducting long-term studies to assess the impact of early imaging responses on overall survival rates.

Wirkmechanismus

The mechanism of action of 6-Fluorothymine involves its incorporation into DNA in place of thymine. This substitution can disrupt DNA replication and repair processes, leading to the inhibition of cell proliferation. The fluorine atom at the 6th position interferes with the normal hydrogen bonding patterns of thymine, affecting the stability and function of the DNA molecule .

In antiviral applications, this compound can inhibit the replication of viral DNA by being incorporated into the viral genome, leading to the production of defective viral particles . This mechanism is similar to that of other nucleoside analogues used in antiviral therapy .

Vergleich Mit ähnlichen Verbindungen

6-Fluorothymine is unique among thymine analogues due to the presence of the fluorine atom at the 6th position. This substitution imparts distinct chemical and biological properties that differentiate it from other similar compounds, such as:

5-Fluorouracil: Another fluorinated pyrimidine used in cancer therapy.

6-Chlorothymine: A chlorine-substituted analogue of thymine.

The unique properties of this compound, particularly its ability to be incorporated into DNA and disrupt normal cellular processes, make it a valuable tool in scientific research and potential therapeutic applications .

Biologische Aktivität

6-Fluorothymine (6-FThy) is a fluorinated derivative of thymidine, which has garnered attention for its potential applications in cancer treatment and imaging. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological properties, and clinical implications, supported by data tables and relevant case studies.

This compound functions as a nucleoside analog that inhibits DNA synthesis. Its mechanism primarily involves the following processes:

- Inhibition of DNA Polymerases : 6-FThy is metabolized intracellularly to nucleotide phosphates that can inhibit DNA polymerases. This inhibition leads to premature termination of DNA chain elongation due to the absence of a 3'-hydroxyl group, which is essential for DNA strand extension .

- Cellular Uptake : The uptake of 6-FThy into cells occurs via active transport and passive diffusion mechanisms. It competes with natural thymidine for incorporation into DNA, thus affecting cellular proliferation rates .

Pharmacological Properties

The pharmacological profile of this compound includes its cytotoxic effects on various cancer cell lines, making it a candidate for therapeutic applications. Key findings include:

- Cytotoxicity : Studies have demonstrated that 6-FThy exhibits significant cytotoxic effects in vitro against several tumor cell lines. For instance, it has been shown to be more cytotoxic than other thymidine analogs like azidothymidine (AZT) at comparable concentrations .

- Toxicity Profile : While effective in inhibiting tumor growth, 6-FThy also presents risks of hematological and hepatic toxicity, similar to other nucleoside analogs used in cancer therapy .

Imaging and Monitoring Tumor Proliferation

One notable application of this compound is its use in positron emission tomography (PET) imaging as a marker for tumor proliferation:

- PET Imaging : 18F-fluorothymidine ([18F]FLT), a radiolabeled form of 6-FThy, has been employed in PET imaging to assess tumor proliferation. Research indicates that [18F]FLT uptake correlates with thymidine kinase 1 (TK1) activity, an enzyme associated with the S-phase of the cell cycle .

- Clinical Trials : Several clinical trials have evaluated the efficacy of [18F]FLT-PET in predicting treatment responses in patients with various cancers. For example, interim analyses suggest that [18F]FLT-PET may serve as a superior predictor of progression-free survival compared to traditional imaging techniques .

Case Study 1: DLBCL Treatment Monitoring

A study involving patients with diffuse large B-cell lymphoma (DLBCL) treated with R-CHOP chemotherapy demonstrated that interim [18F]FLT-PET scans provided significant prognostic information regarding progression-free survival (PFS). Patients with positive [18F]FLT-PET results showed markedly different outcomes compared to those with negative scans .

| Parameter | iFLT-PET Positive | iFDG-PET Positive | PFS Difference |

|---|---|---|---|

| PFS Rate | 56% | 9% | 47% |

| Negative Predictive Value (NPV) | 94% | 95% | 1% |

Case Study 2: Response to Chemotherapy

Another study assessed the biological activity of [18F]FLT in response to chemotherapy using mice models bearing radiation-induced fibrosarcoma tumors. The results indicated a significant reduction in [18F]FLT uptake post-treatment, correlating with decreased tumor volume and proliferation markers .

| Treatment Group | [18F]FLT Uptake Reduction (%) | Tumor Volume Change (%) |

|---|---|---|

| Control | - | - |

| Post 24h Chemotherapy | 47.8 ± 7.0 | - |

| Post 48h Chemotherapy | 27.1 ± 3.7 | - |

Eigenschaften

IUPAC Name |

6-fluoro-5-methyl-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2/c1-2-3(6)7-5(10)8-4(2)9/h1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDRTVDABIUUNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)NC1=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80185369 | |

| Record name | 6-Fluorothymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31458-36-3 | |

| Record name | 6-Fluoro-5-methyl-2,4(1H,3H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31458-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluorothymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031458363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Fluorothymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80185369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 6-fluorothymine contribute to the synthesis of novel nucleosides with potential biological activity?

A1: this compound serves as a versatile building block in nucleoside synthesis. The fluorine atom at the C-6 position can be readily displaced by various nucleophiles, allowing for the introduction of diverse substituents. This unique reactivity has been exploited to synthesize a range of 6-substituted thymine nucleosides, including those with methoxy (OMe) and amine (NH2) groups []. These modifications can significantly alter the nucleoside's interactions with biological targets, potentially leading to enhanced antiviral activity.

Q2: What is the significance of synthesizing 2′-deoxy-2′-fluoro-D-arabinofuranosyl nucleosides of this compound?

A2: The synthesis of 2′-deoxy-2′-fluoro-D-arabinofuranosyl nucleosides of this compound combines the structural features of two important nucleoside analogs. The 2′-fluoro-arabinofuranosyl sugar moiety is found in several clinically relevant antiviral drugs. By incorporating this moiety into this compound nucleosides, researchers aim to develop compounds with enhanced antiviral potency and potentially novel mechanisms of action [].

Q3: How are this compound nucleosides characterized structurally?

A3: Various spectroscopic techniques are employed to elucidate the structure of synthesized this compound nucleosides. These include ultraviolet-visible (UV), nuclear magnetic resonance (NMR), circular dichroism (CD), and mass spectrometry (MS) []. These techniques provide information about the compound's molecular weight, functional groups, three-dimensional arrangement, and fragmentation patterns, confirming the successful synthesis and characterizing the final nucleoside structures.

Q4: What are the known antiviral activities of 6-substituted thymine nucleosides?

A4: Research has demonstrated that certain 6-substituted thymine nucleosides exhibit significant antiviral activity against influenza A virus strains []. This finding highlights the potential of modifying this compound to generate novel antiviral agents. Further research is crucial to understand the specific mechanisms of action and to explore the activity of these compounds against other viral targets.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.